

An In-depth Technical Guide to 2-Bromo-6-chloro-3-nitropyridine

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Compound of Interest

Compound Name: **2-Bromo-6-chloro-3-nitropyridine**

Cat. No.: **B1281852**

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for **2-Bromo-6-chloro-3-nitropyridine**, a key intermediate in the development of pharmaceuticals and agrochemicals.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

2-Bromo-6-chloro-3-nitropyridine is a solid, light yellow to yellow substance.^[2] Its core physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	$C_5H_2BrClN_2O_2$	[1]
Molecular Weight	237.44 g/mol	[1]
Boiling Point	277.2 ± 35.0 °C (at 760 Torr)	[1] [2]
Density	1.936 ± 0.06 g/cm ³ (at 20 °C, 760 Torr)	[2]
Flash Point	121.5 ± 25.9 °C	[2]
pKa	-7.39 ± 0.10 (Predicted)	[2]
Appearance	Light yellow to yellow solid	[2]
Storage Temperature	2-8°C, under inert gas (nitrogen or Argon)	[1] [2]

Synthesis and Experimental Protocols

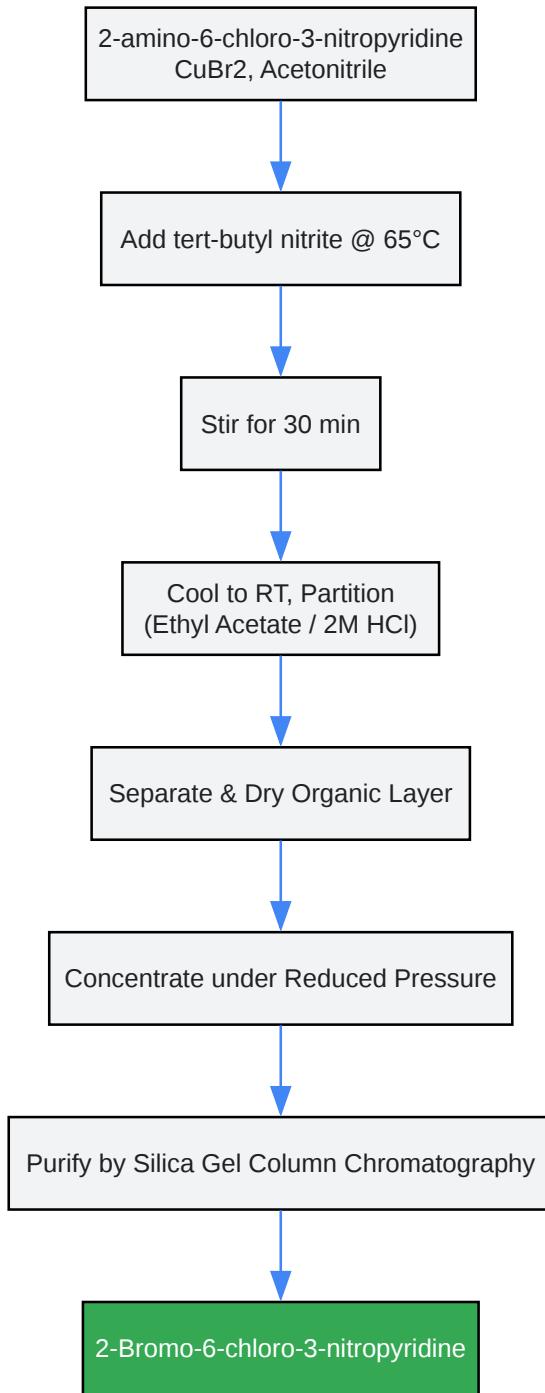
A common method for the preparation of **2-Bromo-6-chloro-3-nitropyridine** involves the Sandmeyer reaction, starting from 2-amino-6-chloro-3-nitropyridine.[\[2\]](#)[\[3\]](#)

Experimental Protocol: Synthesis of 2-Bromo-6-chloro-3-nitropyridine[\[2\]](#)[\[4\]](#)

- Reaction Setup: To a stirred solution of 2-amino-6-chloro-3-nitropyridine (1.00 g, 5.76 mmol) and copper(II) bromide (1.56 g, 6.91 mmol) in acetonitrile (25 mL), maintain the reaction temperature at 65 °C under a nitrogen atmosphere.
- Addition of Reagent: Add tert-butyl nitrite (990 mg, 9.60 mmol) to the solution in batches.
- Reaction Time: Continue stirring the reaction mixture for 30 minutes.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Partition the mixture between ethyl acetate and a 2M aqueous hydrochloric acid solution.

- Extraction and Drying: Separate the organic layer, dry it with anhydrous magnesium sulfate, and concentrate it under reduced pressure.
- Purification: Purify the resulting residue by silica gel column chromatography using a heptane-dichloromethane gradient as the eluent. This process yields **2-bromo-6-chloro-3-nitropyridine** as a yellow solid (1.11 g, 81% yield).[2][3]

Synthesis Workflow of 2-Bromo-6-chloro-3-nitropyridine

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Synthesis Workflow Diagram

Reactivity and Stability

The reactivity of **2-Bromo-6-chloro-3-nitropyridine** is largely dictated by the presence of the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).^[4] The nitro group, being ortho to the bromine atom and para to the chlorine atom, enhances the electrophilicity of the carbon atoms at positions 2 and 6, making them susceptible to nucleophilic attack.^[4] The inductive effect of the nitro group makes the C-2 position particularly electron-deficient.^[4]

The molecule is stable under recommended storage conditions, which include a cool, dry place under an inert atmosphere.^{[2][5]} It is incompatible with strong oxidizing agents.^[5]

Influence of Functional Groups on Reactivity

2-Bromo-6-chloro-3-nitropyridine

Pyridine Ring

Functional Groups

2-Bromo

6-Chloro

3-Nitro

Good leaving groups

Good leaving groups

Strong electron-withdrawing group
(inductive and resonance effects)

Enhanced Susceptibility to
Nucleophilic Aromatic Substitution (SNAr)

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Reactivity Influence Diagram

Spectroscopic Data

Mass spectrometry (EI) analysis shows m/z values of 235.9 and 237.9, with a relative abundance of 78/100, corresponding to the molecular ion [M]+.^{[2][3]} Detailed NMR and IR spectroscopic data are not readily available in the cited literature.

Applications in Synthesis

2-Bromo-6-chloro-3-nitropyridine serves as a versatile building block in organic synthesis.^[1] Its functional groups—bromo, chloro, and nitro—offer sites for selective substitutions, making it a valuable precursor for constructing more complex heterocyclic compounds.^[1] It is commonly employed in cross-coupling reactions to introduce the pyridine moiety into drug candidates and is also utilized in the production of crop protection agents.^[1]

Safety and Handling

2-Bromo-6-chloro-3-nitropyridine is classified as acutely toxic if swallowed. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.^[6]

Hazard Information	Details	Source
GHS Pictogram	GHS06 (Skull and crossbones)	
Signal Word	Danger	
Hazard Statements	H301: Toxic if swallowed	
Precautionary Statements	P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor.	
Storage Class	6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects	

In case of accidental exposure, follow standard first-aid measures. If inhaled, move the person to fresh air.^[7] If on skin, wash off with soap and plenty of water.^[7] In case of eye contact, rinse with pure water for at least 15 minutes.^[7] If ingested, rinse mouth with water and seek immediate medical attention.^[7] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.^[7]

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